N-[(4-methylphenyl)carbamothioyl]furan-2-carboxamide
Description
N-[(4-Methylphenyl)carbamothioyl]furan-2-carboxamide is a thiourea derivative featuring a furan-2-carboxamide backbone substituted with a 4-methylphenylcarbamothioyl group. Structurally, it combines a furan ring (a five-membered aromatic heterocycle with oxygen) with a carbamothioyl (-N-C(=S)-NH-) linkage, which is further modified by a para-methylphenyl group. This compound shares structural motifs with several bioactive molecules, including antimicrobial, insecticidal, and kinase-inhibiting agents, as evidenced by analogs in the literature .
Key structural attributes include:
- Molecular Formula: C₁₂H₁₁N₂O₂S (based on PubChem data for closely related compounds) .
- Functional Groups: A furan-2-carboxamide core, a thiourea (-N-C(=S)-NH-) bridge, and a 4-methylphenyl substituent.
- Synthesis: Likely synthesized via the reaction of furan-2-carbonyl isothiocyanate with 4-methylaniline, a method analogous to the preparation of N-((4-acetylphenyl)carbamothioyl)furan-2-carboxamide (compound 2 in ) .
Properties
IUPAC Name |
N-[(4-methylphenyl)carbamothioyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-9-4-6-10(7-5-9)14-13(18)15-12(16)11-3-2-8-17-11/h2-8H,1H3,(H2,14,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALURLMXXCHCDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352424 | |
| Record name | N-[(4-methylphenyl)carbamothioyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77336-98-2 | |
| Record name | N-[(4-methylphenyl)carbamothioyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-[(4-methylphenyl)carbamothioyl]furan-2-carboxamide can be achieved through a one-pot strategy. This method involves the reaction of furan-2-carboxylic acid with 4-methylphenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product in moderate to excellent yields (56-85%) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-[(4-methylphenyl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
Chemical Synthesis
N-[(4-methylphenyl)carbamothioyl]furan-2-carboxamide serves as a building block in the synthesis of more complex molecules. Its unique structure enables it to be utilized in the development of pharmaceuticals and agrochemicals. The compound can be synthesized through a one-pot reaction involving furan-2-carboxylic acid and 4-methylphenyl isothiocyanate, typically yielding moderate to excellent results (56-85%) depending on the reaction conditions .
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for developing new antibiotics. In studies, it has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 150.7 to 295 µg/mL .
Table 1: Antimicrobial Activity of this compound
| Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| S. aureus | 10-15 | 240-280 |
| E. coli | 12 | 300 |
| A. niger | 12-19 | 120.7-190 |
Anticancer Activity
This compound has demonstrated promising anticancer activity against human cancer cell lines such as HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer). At a concentration of 20 µg/mL, the compound exhibited a cell viability reduction of approximately 33% in HepG2 cells, indicating its potential as an anticancer agent .
Table 2: Anticancer Activity Against Human Cell Lines
| Cell Line | Concentration (µg/mL) | Cell Viability (%) |
|---|---|---|
| HepG2 | 20 | 33.29 |
| Huh-7 | 20 | 45.09 |
| MCF-7 | 20 | 41.81 |
Study on Antimicrobial Efficacy
In a comparative study, several carbamothioyl-furan derivatives were synthesized, including this compound. The results indicated that these derivatives exhibited superior antibacterial and antifungal activities compared to standard antibiotics like gentamicin, highlighting their potential in therapeutic applications .
Anticancer Research
Another key study focused on the structure–activity relationship (SAR) of various substituted furan derivatives. It was found that para-methyl substitution on the phenyl ring significantly enhanced anticancer activity compared to other substitutions, supporting the notion that structural modifications can optimize therapeutic efficacy .
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer applications, it induces apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and inhibiting key signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Physicochemical Properties
The physicochemical and synthetic properties of N-[(4-methylphenyl)carbamothioyl]furan-2-carboxamide can be contextualized against analogs with variations in substituents or backbone structures:
Key Observations :
- Substituent Effects : The 4-methylphenyl group in the target compound likely confers moderate lipophilicity compared to electron-withdrawing groups (e.g., bromo in or acetyl in ), which may influence solubility and bioavailability.
- Thiourea vs.
Spectral and Computational Data
- FT-IR/NMR : For N-((4-acetylphenyl)carbamothioyl)furan-2-carboxamide (), FT-IR peaks at 1677 cm⁻¹ (C=O) and 1263 cm⁻¹ (C=S) confirm functional groups. The target compound would display similar C=S and C=O stretches but lack the acetyl C=O at ~1700 cm⁻¹ .
- Molecular Weight/LogP : The target compound’s molecular weight (~265 g/mol) and estimated LogP (~3.96, based on analogs) suggest moderate bioavailability, comparable to bromophenyl derivatives but less polar than acetylated analogs .
Biological Activity
N-[(4-methylphenyl)carbamothioyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by detailed research findings, data tables, and case studies.
Chemical Structure and Properties
The structure of this compound features a furan ring, a carbamothioyl group, and a para-methylphenyl substituent. This configuration is believed to contribute to its biological efficacy by influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains.
- Mechanism of Action : The compound disrupts cell membrane integrity in bacteria and fungi, leading to cell lysis and death. This action is crucial for its potential as a new antibiotic candidate .
- In Vitro Studies : In studies involving common pathogens, the compound demonstrated inhibition zones ranging from 9 to 17 mm against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) between 150.7 µg/mL and 295 µg/mL .
| Microbial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 12 | 270 |
| Escherichia coli | 12 | 300 |
| Bacillus cereus | 10 | 240 |
| Fusarium bracchygibossum | 16 | 230 |
Anticancer Activity
This compound has shown promising anticancer activity against several human cancer cell lines, including HepG2 (liver), Huh-7 (liver), and MCF-7 (breast).
- Cell Viability Studies : In vitro tests revealed that at a concentration of 20 µg/mL, the compound reduced cell viability significantly—33.29% for HepG2 cells, indicating strong anticancer potential .
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and mitochondrial pathways, which are critical for programmed cell death .
| Cell Line | Concentration (µg/mL) | Cell Viability (%) |
|---|---|---|
| HepG2 | 20 | 33.29 |
| Huh-7 | 20 | 45.09 |
| MCF-7 | 20 | 41.81 |
Case Studies
- Study on Antimicrobial Efficacy : A recent study synthesized several carbamothioyl-furan-2-carboxamide derivatives, including this compound. The results indicated that these derivatives exhibited significant antibacterial and antifungal activity compared to standard antibiotics like gentamicin .
- Anticancer Research : Another study focused on the structure-activity relationship (SAR) of various substituted furan derivatives. It was found that the para-methyl substitution on the phenyl ring enhanced anticancer activity significantly compared to other substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
